Fmoc-S-benzyl-D-penicillamine
Overview
Description
Fmoc-S-benzyl-D-penicillamine is a derivative of D-Penicillamine . It has a molecular formula of C27H27NO4S and a molecular weight of 461.58 . It is used in the field of proteomics research .
Synthesis Analysis
Fmoc-S-benzyl-D-penicillamine can be synthesized from the corresponding N-carboxyanhydrides (NCA) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-S-benzyl-D-penicillamine is represented by the SMILES string: CC©(C@HO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 .Chemical Reactions Analysis
The Fmoc group in Fmoc-S-benzyl-D-penicillamine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Scientific Research Applications
Fmoc-S-benzyl-D-penicillamine is a chemical compound with the molecular formula C27H27NO4S and a molecular weight of 461.58 . It’s often used in proteomics research , which is a branch of molecular biology that studies proteins and their functions.
One potential application of Fmoc-S-benzyl-D-penicillamine is in the study of metal complexes of peptides . In this context, the compound could be used to mutate penicillamine/cysteine residues in peptides, potentially altering the properties of the metal complexes they form .
Fmoc-S-benzyl-D-penicillamine is a compound used in proteomics research . While specific applications can vary, here are a few potential uses:
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Peptide Synthesis : Fmoc-S-benzyl-D-penicillamine can be used in the synthesis of peptides . The Fmoc group protects the amino acid during peptide synthesis, and the S-benzyl group protects the thiol group of the penicillamine residue . The specific methods of application and outcomes would depend on the exact nature of the peptides being synthesized .
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Metal Complexes of Peptides : As I mentioned earlier, Fmoc-S-benzyl-D-penicillamine could be used to mutate penicillamine/cysteine residues in peptides, potentially altering the properties of the metal complexes they form .
Future Directions
properties
IUPAC Name |
(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXKVWYRXVISMT-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628645 | |
Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-benzyl-D-penicillamine | |
CAS RN |
139551-73-8 | |
Record name | 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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